molecular formula C21H21OSi B14622186 Dibenzyl(3-methoxyphenyl)silyl CAS No. 58210-84-7

Dibenzyl(3-methoxyphenyl)silyl

Cat. No.: B14622186
CAS No.: 58210-84-7
M. Wt: 317.5 g/mol
InChI Key: LWNGYMVGRUUAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzyl(3-methoxyphenyl)silyl is an organosilicon compound characterized by the presence of a silicon atom bonded to two benzyl groups and a 3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyl(3-methoxyphenyl)silyl typically involves the reaction of a silyl chloride with benzyl magnesium chloride in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

R3SiCl+2C6H5CH2MgClR3Si(CH2C6H5)2+2MgCl2\text{R}_3\text{SiCl} + 2\text{C}_6\text{H}_5\text{CH}_2\text{MgCl} \rightarrow \text{R}_3\text{Si(CH}_2\text{C}_6\text{H}_5)_2 + 2\text{MgCl}_2 R3​SiCl+2C6​H5​CH2​MgCl→R3​Si(CH2​C6​H5​)2​+2MgCl2​

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl(3-methoxyphenyl)silyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silanes.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various substituted organosilicon compounds.

Scientific Research Applications

Dibenzyl(3-methoxyphenyl)silyl has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of Dibenzyl(3-methoxyphenyl)silyl involves its interaction with specific molecular targets. The silicon atom can form stable bonds with various functional groups, allowing the compound to act as a versatile intermediate in organic synthesis. The pathways involved include nucleophilic substitution and oxidative addition reactions.

Comparison with Similar Compounds

Similar Compounds

    Dimethoxytrityl (DMT): Used for protection of hydroxy groups in nucleosides.

    Benzyl (Bn): Commonly used in sugar and nucleoside chemistry.

    Methoxyethoxymethyl (MEM): Used for protection of hydroxy groups.

Uniqueness

Dibenzyl(3-methoxyphenyl)silyl is unique due to its specific combination of benzyl and 3-methoxyphenyl groups bonded to a silicon atom. This structure imparts distinct chemical properties, making it a valuable compound in various synthetic applications.

Properties

CAS No.

58210-84-7

Molecular Formula

C21H21OSi

Molecular Weight

317.5 g/mol

InChI

InChI=1S/C21H21OSi/c1-22-20-13-8-14-21(15-20)23(16-18-9-4-2-5-10-18)17-19-11-6-3-7-12-19/h2-15H,16-17H2,1H3

InChI Key

LWNGYMVGRUUAGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)[Si](CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.